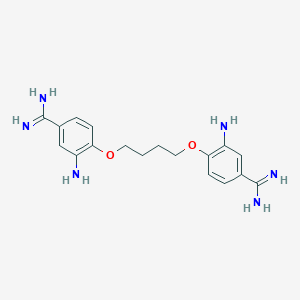
(E)-1-(5-Methyloxazolidin-2-ylidene)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(5-Methyloxazolidin-2-ylidene)propan-2-one, also known as MOP or MOPK, is a chemical compound with a molecular formula of C6H9NO2. It is a yellowish oil that is soluble in organic solvents such as ethanol and acetone. MOPK is a versatile compound that has been widely used in scientific research applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-1-(5-Methyloxazolidin-2-ylidene)propan-2-oneK is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
(E)-1-(5-Methyloxazolidin-2-ylidene)propan-2-oneK has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. It has also been shown to exhibit antioxidant activity and to protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
(E)-1-(5-Methyloxazolidin-2-ylidene)propan-2-oneK has several advantages as a chemical compound for laboratory experiments. It is easy to synthesize, and its versatility makes it a useful building block for the synthesis of various biologically active compounds. However, its limitations include its toxicity, which makes it unsuitable for use in certain experiments.
Future Directions
There are several future directions for the use of (E)-1-(5-Methyloxazolidin-2-ylidene)propan-2-oneK in scientific research. One potential area of exploration is the development of novel antimicrobial agents based on (E)-1-(5-Methyloxazolidin-2-ylidene)propan-2-oneK. Another area of interest is the use of (E)-1-(5-Methyloxazolidin-2-ylidene)propan-2-oneK as a building block for the synthesis of novel anti-inflammatory agents. Additionally, (E)-1-(5-Methyloxazolidin-2-ylidene)propan-2-oneK could be explored as a potential therapeutic agent for the treatment of various diseases such as cancer and neurodegenerative disorders.
In conclusion, (E)-1-(5-Methyloxazolidin-2-ylidene)propan-2-oneK is a versatile chemical compound that has been widely used in scientific research applications. It has several advantages as a building block for the synthesis of biologically active compounds. However, its toxicity limits its use in certain experiments. There are several future directions for the use of (E)-1-(5-Methyloxazolidin-2-ylidene)propan-2-oneK in scientific research, and further exploration of its potential therapeutic applications could lead to the development of novel treatments for various diseases.
Synthesis Methods
(E)-1-(5-Methyloxazolidin-2-ylidene)propan-2-oneK can be synthesized through a simple and efficient method using 2-methyl-2-oxazoline and acetylacetone as starting materials. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and yields (E)-1-(5-Methyloxazolidin-2-ylidene)propan-2-oneK as the main product.
Scientific Research Applications
(E)-1-(5-Methyloxazolidin-2-ylidene)propan-2-oneK has been extensively used in scientific research as a versatile building block in the synthesis of various biologically active compounds. It has been used in the synthesis of a wide range of compounds such as antimicrobial, antitumor, and anti-inflammatory agents.
Properties
| 126979-01-9 | |
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1E)-1-(5-methyl-1,3-oxazolidin-2-ylidene)propan-2-one |
InChI |
InChI=1S/C7H11NO2/c1-5(9)3-7-8-4-6(2)10-7/h3,6,8H,4H2,1-2H3/b7-3+ |
InChI Key |
JVYPNWMWRXIJSM-XVNBXDOJSA-N |
Isomeric SMILES |
CC1CN/C(=C\C(=O)C)/O1 |
SMILES |
CC1CNC(=CC(=O)C)O1 |
Canonical SMILES |
CC1CNC(=CC(=O)C)O1 |
synonyms |
2-Propanone, 1-(5-methyl-2-oxazolidinylidene)-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


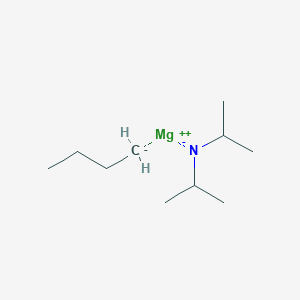
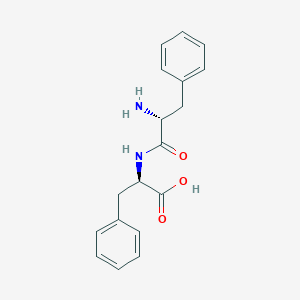
![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B152195.png)
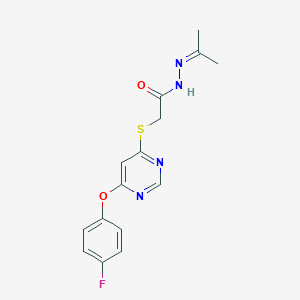
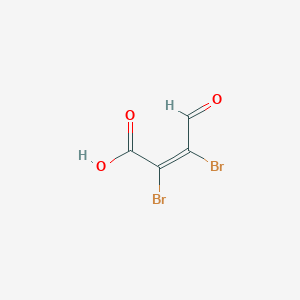
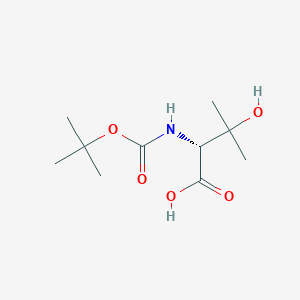
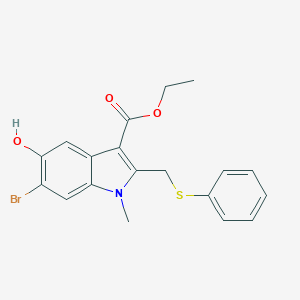
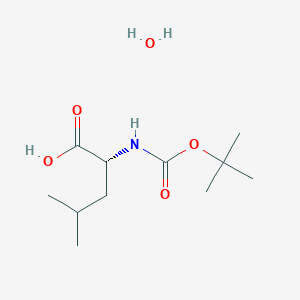
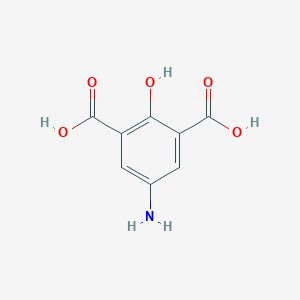

![(13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B152223.png)


